molecular formula C10H14FNO3S B598464 (1R,2S)-fluorocyclopropanaMine para toluenesulfonate CAS No. 164062-84-4

(1R,2S)-fluorocyclopropanaMine para toluenesulfonate

Katalognummer: B598464
CAS-Nummer: 164062-84-4
Molekulargewicht: 247.284
InChI-Schlüssel: NSZWPRZXTBSCEG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Fluorocyclopropanamines are a class of organic compounds that contain a cyclopropane ring and a fluorine atom. They are often used in medicinal chemistry due to their unique structural and electronic properties .


Synthesis Analysis

The synthesis of similar compounds often involves complex organic reactions. For example, the synthesis of a related compound, AR-15512, involves several steps including PTC alkylation (SN2), homogeneous SN2′ cyclization followed by disassembly of the resultant Ni (II) complex .


Molecular Structure Analysis

The molecular structure of these compounds can be complex due to the presence of a cyclopropane ring and a fluorine atom. The exact structure would depend on the specific compound and its stereochemistry .


Chemical Reactions Analysis

The chemical reactions involving these compounds can be quite diverse, depending on the specific compound and the reaction conditions. For instance, the synthesis of (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid involves a sequence of reactions including PTC alkylation (SN2), homogeneous SN2′ cyclization .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can vary widely depending on their specific structure. For example, (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine has a molecular formula of C9H9F2N and an average mass of 169.171 Da .

Wirkmechanismus

The mechanism of action of these compounds would depend on their specific structure and the biological system they interact with. For example, nirmatrelvir, a related compound, exerts its antiviral efficacy by inhibiting a necessary protease in the viral replication procedure .

Safety and Hazards

The safety and hazards associated with these compounds would depend on their specific structure. It’s always important to refer to the Material Safety Data Sheet (MSDS) for detailed information .

Eigenschaften

164062-84-4

Molekularformel

C10H14FNO3S

Molekulargewicht

247.284

IUPAC-Name

1-fluorocyclopropan-1-amine;4-methylbenzenesulfonic acid

InChI

InChI=1S/C7H8O3S.C3H6FN/c1-6-2-4-7(5-3-6)11(8,9)10;4-3(5)1-2-3/h2-5H,1H3,(H,8,9,10);1-2,5H2

InChI-Schlüssel

NSZWPRZXTBSCEG-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1CC1(N)F

Synonyme

(1R,2S)-fluorocyclopropanaMine para toluenesulfonate

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.